molecular formula C22H27FN4O B4253546 N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

Cat. No.: B4253546
M. Wt: 382.5 g/mol
InChI Key: JDDLHDOUPFCSRX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,1,3-benzoxadiazole with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine apart from similar compounds is its unique combination of a benzoxadiazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O/c1-26(16-19-5-6-21-22(14-19)25-28-24-21)15-18-8-11-27(12-9-18)10-7-17-3-2-4-20(23)13-17/h2-6,13-14,18H,7-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDLHDOUPFCSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
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N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

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